N-cyclopentyl-1,2,3-benzothiadiazole-5-carboxamide
Overview
Description
N-cyclopentyl-1,2,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.07793322 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Drug-like Molecule Development
Research on similar benzothiadiazole derivatives illustrates their potential in creating drug-like molecules. A study demonstrates the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlighting the versatility of thiadiazole structures in medicinal chemistry (Park et al., 2009). Such methodologies could be adapted for synthesizing compounds with the benzothiadiazole moiety, offering pathways to create novel compounds with potential therapeutic applications.
Catalytic Processes and Functional Group Transformations
Benzothiadiazole derivatives are also explored as directing groups in catalytic processes for C-H activation/functionalization. One study reports the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for palladium(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides, underscoring the utility of benzothiadiazole derivatives in facilitating precise chemical transformations (Reddy et al., 2016).
Materials Science Applications
Benzothiazole-based compounds find applications in materials science, particularly in sensing technologies. A study highlights a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the highly sensitive detection of physiological pH, demonstrating the functional diversity of benzothiazole derivatives in developing sensitive and selective sensors for biological and environmental monitoring (Li et al., 2018).
Anticancer Research
Additionally, benzothiazole derivatives are investigated for their anticancer properties. The design and synthesis of novel compounds based on benzothiazole structures have been pursued to identify potential antitumor agents, reflecting the ongoing interest in benzothiadiazole derivatives as scaffolds for developing new anticancer drugs (Yoshida et al., 2005).
Properties
IUPAC Name |
N-cyclopentyl-1,2,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(13-9-3-1-2-4-9)8-5-6-11-10(7-8)14-15-17-11/h5-7,9H,1-4H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQIRUFTPUCBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)SN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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